molecular formula C12H16O2Se B14483881 2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane CAS No. 65349-58-8

2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane

Cat. No.: B14483881
CAS No.: 65349-58-8
M. Wt: 271.22 g/mol
InChI Key: BGTSMILQBJRKPU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It features a dioxolane ring substituted with a phenylselanyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylselanyl group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide.

    Reduction: The compound can be reduced to remove the phenylselanyl group.

    Substitution: The phenylselanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of selenoxide derivatives.

    Reduction: Formation of the corresponding dioxolane without the phenylselanyl group.

    Substitution: Formation of dioxolane derivatives with different substituents in place of the phenylselanyl group.

Scientific Research Applications

2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane has several applications in scientific research:

    Biology: Studied for its potential antioxidant properties due to the presence of the selenium atom.

    Medicine: Investigated for its potential use in the development of selenium-containing drugs, which may have therapeutic benefits.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom in the phenylselanyl group can participate in redox reactions, which may contribute to its antioxidant properties. The compound can also interact with enzymes and proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane: Lacks the phenylselanyl group, making it less reactive in certain types of chemical reactions.

    4-[(Phenylselanyl)methyl]-1,3-dioxolane: Similar structure but without the two methyl groups, which may affect its steric properties and reactivity.

    2,2-Dimethyl-4-[(phenylthio)methyl]-1,3-dioxolane: Contains a phenylthio group instead of a phenylselanyl group, which may alter its chemical properties and biological activity.

Uniqueness

2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties The selenium atom in the phenylselanyl group can participate in redox reactions, making the compound potentially useful as an antioxidant

Properties

CAS No.

65349-58-8

Molecular Formula

C12H16O2Se

Molecular Weight

271.22 g/mol

IUPAC Name

2,2-dimethyl-4-(phenylselanylmethyl)-1,3-dioxolane

InChI

InChI=1S/C12H16O2Se/c1-12(2)13-8-10(14-12)9-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

BGTSMILQBJRKPU-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C[Se]C2=CC=CC=C2)C

Origin of Product

United States

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